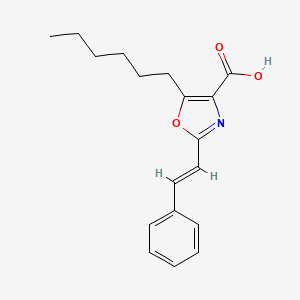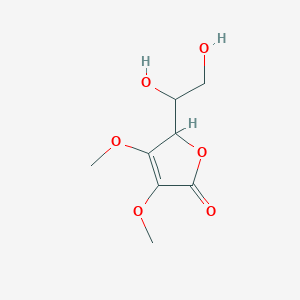
2-(1,2-dihydroxyethyl)-3,4-dimethoxy-2H-furan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one is a chemical compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furan ring substituted with dihydroxyethyl and dimethoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one can be achieved through various synthetic routes. One common method involves the Maillard reaction, where sugars and amino acids react under controlled conditions to form furanones. The reaction typically requires heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the furan ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve high-vacuum distillation to isolate the primary products from the reaction mixture. This method helps in preventing secondary reactions and ensures the purity of the final product .
化学反応の分析
Types of Reactions
5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the furan ring .
科学的研究の応用
5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity makes it a subject of study in various biological assays.
Medicine: Its potential therapeutic properties are explored for drug development.
作用機序
The mechanism of action of 5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one involves its interaction with specific molecular targets. The compound’s furan ring and functional groups allow it to participate in various biochemical pathways. For instance, it can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes .
類似化合物との比較
Similar Compounds
5-Hydroxymethyl-3(2H)-furanone: Another furanone with similar structural features but different functional groups.
5-(1,2-Dihydroxyethyl)-3(2H)-furanone: A closely related compound with slight variations in its substituents.
Uniqueness
5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one is unique due to its specific combination of dihydroxyethyl and dimethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
40613-68-1 |
|---|---|
分子式 |
C8H12O6 |
分子量 |
204.18 g/mol |
IUPAC名 |
2-(1,2-dihydroxyethyl)-3,4-dimethoxy-2H-furan-5-one |
InChI |
InChI=1S/C8H12O6/c1-12-6-5(4(10)3-9)14-8(11)7(6)13-2/h4-5,9-10H,3H2,1-2H3 |
InChIキー |
PLFZSHMRIUGRDH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=O)OC1C(CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)
![4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)
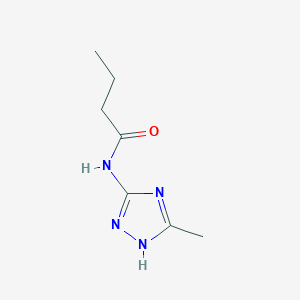

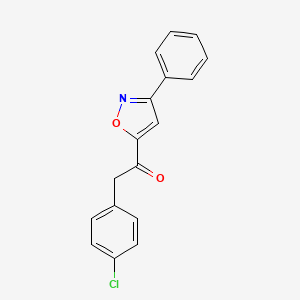
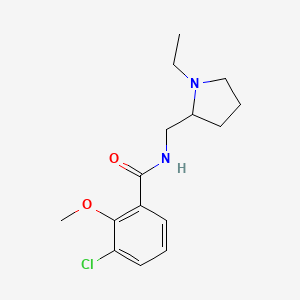

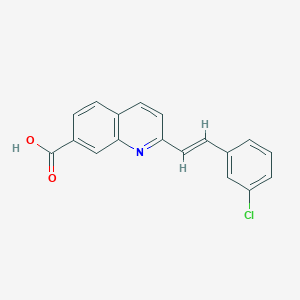
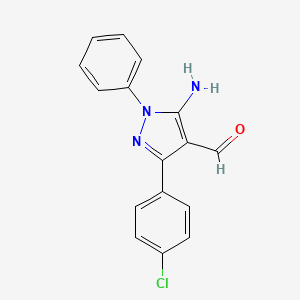
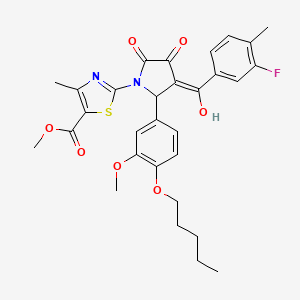
![4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)
![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)
